molecular formula C25H34O7 B1245656 Tricycloclavulone

Tricycloclavulone

Cat. No.: B1245656
M. Wt: 446.5 g/mol
InChI Key: GNUQDKRCUAQQRE-RCVMNBAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricycloclavulone is a natural product found in Clavularia viridis with data available.

Scientific Research Applications

Novel Marine Oxylipins

Tricycloclavulone, along with clavubicyclone, is identified as a novel prostanoid-related marine oxylipin isolated from the soft coral Clavularia viridis. These compounds exhibit distinct structural characteristics, with this compound featuring a tricyclo[5.3.0.0(1,4)]decane ring system. Clavubicyclone demonstrated moderate growth inhibition activity against tumor cells in vitro, suggesting potential applications in cancer research (Iwashima, Terada, Okamoto, & Iguchi, 2002).

Enantioselective Synthesis

The first total synthesis of (+)-tricycloclavulone was achieved with high stereoselectivity. This synthesis involved a catalytic enantioselective [2+2]-cycloaddition reaction using a novel chiral copper catalyst, an intramolecular ester transfer reaction, and asymmetric reduction of the carbonyl group. This achievement opens doors for the exploration of this compound in various scientific fields, including pharmacology and materials science (Ito, Hasegawa, Takenaka, Kobayashi, & Iguchi, 2004).

Methodology in Synthesis

A study provided an efficient method for synthesizing the tricyclic ring system of this compound. This involved a Lewis acid-catalyzed [2+2]-cycloaddition and the use of the Grubbs catalyst for constructing the A-ring. This methodological development is crucial for facilitating further research and application of this compound in various scientific disciplines (Ito, Kobayashi, Hasegawa, & Iguchi, 2003).

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (E,4R)-4-acetyloxy-6-[(1S,2R,3R,4R,7S)-7-acetyloxy-3-butyl-10-oxo-2-tricyclo[5.3.0.01,4]dec-8-enyl]hex-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-19-20(10-8-18(31-16(2)26)9-11-23(29)30-4)25-21(19)12-14-24(25,32-17(3)27)15-13-22(25)28/h8,10,13,15,18-21H,5-7,9,11-12,14H2,1-4H3/b10-8+/t18-,19-,20+,21+,24-,25-/m0/s1

InChI Key

GNUQDKRCUAQQRE-RCVMNBAESA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]2CC[C@]3([C@]2([C@@H]1/C=C/[C@@H](CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C

Canonical SMILES

CCCCC1C2CCC3(C2(C1C=CC(CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C

synonyms

tricycloclavulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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